

3-Bromo-2-(bromomethyl)prop-1-ene molecular structure and formula

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An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)prop-1-ene

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and safety information for **3-Bromo-2-(bromomethyl)prop-1-ene**, a valuable reagent in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Molecular Structure and Formula

3-Bromo-2-(bromomethyl)prop-1-ene is a halogenated alkene. Its structure features a central carbon atom double-bonded to a methylene group and also bonded to two bromomethyl groups.

- Molecular Formula: C₄H₆Br₂^[1]^[2]
- IUPAC Name: **3-bromo-2-(bromomethyl)prop-1-ene**^[1]
- CAS Number: 15378-31-1^[1]^[2]
- Synonyms: 3-Bromo-2-bromomethyl-1-propene, 1,3-Dibromo-2-methylenepropane^[3]

Molecular Structure:

Physicochemical Properties

The following table summarizes the key quantitative data for **3-Bromo-2-(bromomethyl)prop-1-ene**.

Property	Value	Reference
Molecular Weight	213.90 g/mol	[2]
Density	1.860 g/mL at 25 °C	[2]
Boiling Point	70-72 °C at 9 Torr	[4]
Refractive Index	n _{20/D} 1.550	[2]
Flash Point	>110°C	[3] [4]
Form	Liquid	[2] [4]
Appearance	Colorless to light yellow	[4]
Storage Temperature	2-8°C	[2] [3] [4]

Synthesis

An efficient synthesis of **3-Bromo-2-(bromomethyl)prop-1-ene** has been described, which involves a three-step process starting from the readily available pentaerythritol. This method is noted to be superior to other protocols as it avoids the formation of tetrahalogenated by-products.

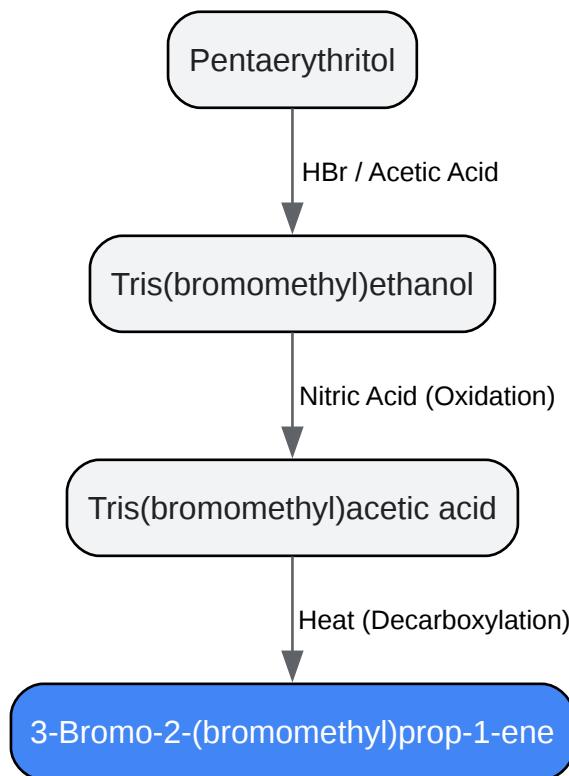
The overall synthetic pathway is as follows:

- **Bromination of Pentaerythritol:** Pentaerythritol is treated with hydrobromic acid in acetic acid to produce tris(bromomethyl)ethanol. This step is reported to proceed in good yield.
- **Oxidation:** The resulting tris(bromomethyl)ethanol is oxidized using hot nitric acid to yield tris(bromomethyl)acetic acid. This procedure has been carefully optimized for both large and small-scale reactions.

- Thermal Decarboxylation: The purified tris(bromomethyl)acetic acid undergoes thermal decarboxylation at high temperatures to afford the final product, 3-bromo-2-(bromomethyl)-1-propene.

A detailed, step-by-step experimental protocol for this specific synthesis is not readily available in the public domain. Researchers seeking to perform this synthesis would need to consult specialized chemical literature or develop a procedure based on established methods for oxidation and decarboxylation reactions.

The logical workflow for this synthesis is depicted in the following diagram:



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